Toluene-D8

Beschreibung

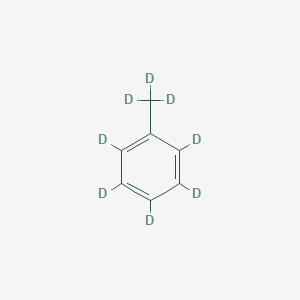

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074301 | |

| Record name | Toluene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Toluene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.8 [mmHg] | |

| Record name | Toluene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2037-26-5 | |

| Record name | Toluene-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H8)Toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H8)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Toluene-D8: A Comprehensive Technical Guide for Researchers

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals utilizing Toluene-D8. It provides a detailed overview of its chemical and physical properties, spectroscopic data, and key applications, with a focus on practical experimental methodologies.

Core Chemical and Physical Properties

Toluene-D8, a deuterated isotopologue of toluene (B28343), is a colorless liquid widely employed in scientific research. Its physical and chemical properties are summarized below, providing a foundation for its application in various experimental settings.

Table 1: Physical and Chemical Properties of Toluene-D8

| Property | Value | Reference |

| Molecular Formula | C₇D₈ | |

| Molecular Weight | 100.19 g/mol | |

| CAS Number | 2037-26-5 | |

| Appearance | Colorless liquid | |

| Density | 0.943 g/mL at 25 °C | |

| Boiling Point | 110 °C | |

| Melting Point | -84 °C | |

| Refractive Index (n20/D) | 1.494 | |

| Isotopic Purity | Typically ≥99 atom % D | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Spectroscopic Profile

The spectroscopic characteristics of Toluene-D8 are fundamental to its use in structural elucidation and quantitative analysis.

Table 2: Key Spectroscopic Data for Toluene-D8

| Spectroscopic Technique | Key Features and Observed Values |

| ¹H NMR | Residual proton signals are observed. The typical chemical shifts for the aromatic and methyl protons are approximately 7.09, 7.01, 6.97 ppm (aromatic) and 2.09 ppm (methyl). |

| ¹³C NMR | Characteristic signals for the aromatic and methyl carbons. Observed chemical shifts are approximately 137.9, 129.2, 128.3, 125.5 (aromatic carbons) and 20.4 ppm (methyl carbon). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 100. The mass shift of +8 compared to unlabeled toluene is a key feature for its use as an internal standard. |

| FT-IR Spectroscopy | The spectrum shows characteristic C-D stretching vibrations in place of C-H stretches. Key bands are observed around 2200-2300 cm⁻¹ (aromatic C-D stretch) and 2100-2200 cm⁻¹ (methyl C-D stretch). |

| Raman Spectroscopy | Complements the IR data, providing information on the symmetric vibrations of the molecule. |

Synthesis and Purification

Key Applications in Research

Toluene-D8 is a versatile tool in the modern research laboratory, primarily utilized in two key areas: as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative Mass Spectrometry (MS).

NMR Spectroscopy Solvent

Due to the absence of protons, Toluene-D8 is an excellent solvent for ¹H NMR spectroscopy, as it does not produce a large solvent signal that can obscure the signals from the analyte. This is particularly useful for studying the structure and dynamics of organic and organometallic molecules.

Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Toluene-D8 is widely used as an internal standard. Its chemical properties are nearly identical to those of unlabeled toluene, meaning it behaves similarly during sample preparation and analysis. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample recovery and instrument response.

Experimental Protocols

Protocol for NMR Sample Preparation

This protocol outlines the general steps for preparing a sample for NMR analysis using Toluene-D8 as the solvent.

Materials:

-

Analyte of interest

-

Toluene-D8 (≥99 atom % D)

-

NMR tube (clean and dry)

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Weigh the Analyte: Accurately weigh a suitable amount of the solid analyte directly into the NMR tube. For liquid analytes, add a small drop using a clean pipette. The optimal amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer, but a few milligrams is typically sufficient for ¹H NMR.

-

Add Toluene-D8: Using a clean pipette, add approximately 0.5-0.7 mL of Toluene-D8 to the NMR tube.

-

Dissolve the Analyte: Cap the NMR tube and gently invert it several times to dissolve the analyte. If necessary, use a vortex mixer for a few seconds. Ensure the solution is homogeneous and free of any solid particles.

-

Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Acquire Spectrum: Follow the instrument-specific software instructions to lock, shim, and acquire the NMR spectrum.

Protocol for Quantitative Analysis using Toluene-D8 as an Internal Standard (GC-MS)

This protocol provides a general workflow for using Toluene-D8 as an internal standard for the quantification of an analyte in a liquid sample by GC-MS.

Materials:

-

Sample containing the analyte

-

Toluene-D8 stock solution of a known concentration

-

Extraction solvent (e.g., hexane, ethyl acetate)

-

Vials for sample preparation and GC-MS analysis

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the sample into a clean vial.

-

Add a precise volume of the Toluene-D8 internal standard stock solution to the sample.

-

Add a known volume of the extraction solvent.

-

-

Extraction:

-

Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the vial to separate the aqueous and organic layers.

-

-

Sample Transfer:

-

Carefully transfer the organic layer to a clean GC-MS vial.

-

-

GC-MS Analysis:

-

Inject a known volume of the sample extract into the GC-MS system.

-

Develop a suitable GC method to separate the analyte and Toluene-D8.

-

Set up the MS to acquire data in either full scan or selected ion monitoring (SIM) mode. In SIM mode, monitor at least one characteristic ion for the analyte and one for Toluene-D8 (e.g., m/z 92 for toluene and m/z 100 for Toluene-D8).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the Toluene-D8 internal standard.

-

Calculate the response factor of the analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown sample based on its peak area ratio to the internal standard and the established calibration curve.

-

Safety Information

Toluene-D8 is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a skin and eye irritant, and inhalation may cause drowsiness or dizziness. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a comprehensive overview of the essential chemical properties and research applications of Toluene-D8. By understanding its characteristics and following established protocols, researchers can effectively utilize this valuable tool in their scientific endeavors.

Toluene-D8 Isotopic Purity: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the critical importance of Toluene-D8 isotopic purity in scientific research and drug development, detailing its impact on analytical data and providing comprehensive experimental protocols for its determination.

Introduction: The Significance of Isotopic Purity

In the precise world of scientific research and pharmaceutical development, the accuracy and reliability of experimental data are paramount. Toluene-D8 (C₇D₈), a deuterated isotopologue of toluene (B28343), is a widely utilized solvent and internal standard in a multitude of analytical and synthetic applications. Its utility is intrinsically linked to its isotopic purity—the degree to which the hydrogen atoms in the toluene molecule have been replaced by deuterium. This guide provides a comprehensive overview of the importance of Toluene-D8 isotopic purity, its impact on analytical methodologies, and detailed protocols for its verification.

The primary advantage of using deuterated compounds like Toluene-D8 lies in their ability to be distinguished from their non-deuterated counterparts by mass-sensitive analytical techniques such as mass spectrometry (MS) and their unique behavior in nuclear magnetic resonance (NMR) spectroscopy. However, the presence of residual, non-deuterated toluene (Toluene-D0) or partially deuterated isotopologues (D1-D7) as impurities can significantly compromise the accuracy and reproducibility of experimental results.

The Impact of Isotopic Purity on Key Analytical Techniques

The isotopic purity of Toluene-D8 is a critical factor in several analytical applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, deuterated solvents are used to dissolve the analyte of interest without generating overwhelming solvent signals that would obscure the analyte's proton signals.[1] The higher the isotopic purity of the Toluene-D8, the smaller the residual proton signals from the solvent, leading to a cleaner baseline and improved signal-to-noise ratio for the analyte.[2] This is particularly crucial when analyzing samples at low concentrations.

High water content and a low deuteration ratio in the solvent can negatively affect detection sensitivity.[2][3] For quantitative NMR (qNMR), where the integral of a signal is directly proportional to the number of nuclei, the presence of impurities can lead to overlapping signals and inaccurate integration, directly impacting the quantitative results.[3]

Mass Spectrometry (MS)

When Toluene-D8 is used as an internal standard in quantitative analysis by isotope dilution mass spectrometry, its isotopic purity is of utmost importance.[4] The fundamental principle of this technique relies on the addition of a known amount of the isotopically labeled standard to a sample. The ratio of the analyte to the internal standard is then measured by the mass spectrometer.

If the Toluene-D8 internal standard contains a significant amount of unlabeled toluene (Toluene-D0), it will contribute to the signal of the analyte being measured, leading to an overestimation of the analyte's concentration. This issue is particularly pronounced at the lower limit of quantification (LLOQ) where the analyte concentration is lowest. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for well-characterized internal standards, including their isotopic purity, in bioanalytical method validation.[5][6]

Quantitative Data on Toluene-D8 Isotopic Purity

The required isotopic purity of Toluene-D8 is dictated by its intended application. Higher purity grades are essential for sensitive quantitative analyses, while lower purity grades may be acceptable for use as a general NMR solvent for qualitative analysis.

Commercially Available Toluene-D8 Purity Levels

| Isotopic Purity (atom % D) | Typical Application | Considerations |

| 99.0 | General purpose NMR solvent for qualitative analysis. | May contain significant residual proton signals, potentially obscuring analyte signals at low concentrations. |

| 99.5 | High-resolution NMR; some quantitative applications. | Suitable for most routine NMR applications. For sensitive qNMR, higher purity is recommended.[7] |

| 99.6 | Quantitative NMR (qNMR); Internal standard for non-sensitive MS applications. | Offers a good balance between cost and purity for many quantitative studies. |

| ≥99.8 | High-sensitivity quantitative NMR; Internal standard for sensitive and regulated bioanalytical MS assays. | Minimizes interference from residual solvent peaks and unlabeled analyte, crucial for accurate and precise quantification.[7] |

Impact of Isotopic Purity on Quantitative Analysis (Illustrative)

The following table illustrates the potential error in a hypothetical quantitative analysis using Toluene-D8 as an internal standard at different purity levels.

| Toluene-D8 Isotopic Purity (atom % D) | Percentage of Unlabeled Toluene (D0) | Potential Overestimation of Analyte at LLOQ * |

| 99.0 | 1.0% | Significant |

| 99.5 | 0.5% | Moderate |

| 99.8 | 0.2% | Minimal |

| 99.9 | 0.1% | Negligible |

*This is a simplified illustration. The actual impact depends on the relative concentrations of the analyte and the internal standard, as well as the specific analytical method.

Experimental Protocols for Determining Isotopic Purity

Verifying the isotopic purity of Toluene-D8 is a critical step in ensuring the quality and reliability of experimental data. The two primary methods for this determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the determination of the isotopic composition of Toluene-D8.

4.1.1 Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer (MS) capable of electron ionization (EI) and full scan data acquisition.

4.1.2 Materials and Reagents

-

Toluene-D8 sample to be analyzed.

-

High-purity solvent for dilution (e.g., pentane (B18724) or hexane).[4]

4.1.3 GC-MS Parameters

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-150 |

4.1.4 Procedure

-

Sample Preparation: Prepare a dilute solution of the Toluene-D8 sample in the chosen solvent (e.g., 100 ppm).

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the mass spectrum of the eluting toluene peak.

-

Data Analysis:

-

Examine the mass spectrum for the molecular ion region of toluene. The molecular ion of Toluene-D8 will be at m/z 100, while the molecular ion of unlabeled toluene (Toluene-D0) will be at m/z 92.

-

Integrate the ion currents for the molecular ions of each isotopologue (m/z 92 to 100).

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Protocol

This protocol outlines the determination of isotopic purity by quantifying the residual proton signals in Toluene-D8.

4.2.1 Instrumentation

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

4.2.2 Materials and Reagents

-

Toluene-D8 sample to be analyzed.

-

A certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the residual toluene signals.

-

High-purity NMR tubes.

4.2.3 NMR Parameters

| Parameter | Setting |

| Nucleus | ¹H |

| Pulse Sequence | A simple pulse-acquire sequence (e.g., zg30) |

| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification) |

| Number of Scans (ns) | 16 or higher for good signal-to-noise ratio |

| Acquisition Time (aq) | 3-4 seconds |

| Spectral Width (sw) | Sufficient to cover all signals of interest (e.g., 20 ppm) |

4.2.4 Procedure

-

Sample Preparation:

-

Accurately weigh a known amount of the Toluene-D8 sample into a clean vial.

-

Accurately weigh a known amount of the certified internal standard and add it to the same vial.

-

Dissolve the mixture in a minimal amount of a suitable deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Chloroform-d).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed above.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform a baseline correction.

-

-

Data Analysis:

-

Integrate the residual proton signals of Toluene-D8 (aromatic and methyl regions).

-

Integrate the signal of the internal standard.

-

Calculate the amount of residual protonated toluene relative to the known amount of the internal standard.

-

From this, calculate the atom % D isotopic purity.

-

Visualizing Workflows and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Conclusion: The Imperative of High Isotopic Purity

References

- 1. myuchem.com [myuchem.com]

- 2. [High Purity Solvents for qNMR Measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. zeotope.com [zeotope.com]

The Role of Toluene-D8 in Environmental Science: A Technical Guide

An in-depth examination of the application of Toluene-D8 as a crucial surrogate standard for the analysis of volatile organic compounds (VOCs) in environmental matrices.

In the field of environmental science, the accurate quantification of volatile organic compounds (VOCs) in various matrices such as water, soil, and air is paramount for assessing environmental contamination and ensuring public health. The analytical methods employed for these assessments, predominantly gas chromatography-mass spectrometry (GC/MS), are susceptible to variations that can affect the accuracy and reliability of the results. To address this, surrogate standards are introduced to samples prior to analysis to monitor method performance. Toluene-D8, a deuterated analog of toluene (B28343), has emerged as a widely accepted and recommended surrogate standard in numerous environmental testing protocols, including those established by the U.S. Environmental Protection Agency (EPA).

This technical guide provides a comprehensive overview of the use of Toluene-D8 in environmental science, tailored for researchers, scientists, and drug development professionals. It delves into the physicochemical properties that make Toluene-D8 an ideal surrogate, details its application in established EPA methodologies, and provides structured data and experimental protocols for its effective implementation.

Physicochemical Properties and Rationale for Use

Toluene-D8 (C₇D₈) is an isotopically labeled form of toluene where all eight hydrogen atoms are replaced with deuterium (B1214612) atoms.[1] This substitution results in a molecule that is chemically and physically very similar to its non-deuterated counterpart, toluene, which is a common environmental contaminant.[2][3] The key advantage of using Toluene-D8 lies in its mass difference. While it co-elutes with native toluene during gas chromatography, its higher mass-to-charge ratio allows it to be distinguished and separately quantified by a mass spectrometer.[4]

This unique characteristic enables Toluene-D8 to serve as an effective surrogate standard. By adding a known amount of Toluene-D8 to every sample, blank, and standard, analysts can monitor the efficiency of the entire analytical process, from extraction and purging to chromatographic separation and detection.[5] Any loss of the surrogate during sample preparation or analysis will be reflected in its recovery, providing a direct measure of the method's performance for that specific sample.[6] This helps to identify and correct for matrix effects, which are variations in sample composition that can suppress or enhance the analytical signal.[7]

Application in Standard Environmental Methods

Toluene-D8 is a recommended surrogate standard in several key U.S. EPA methods for the analysis of volatile organic compounds. These methods are widely used by environmental laboratories for regulatory monitoring and site assessment.

EPA Method 8260B and 8260D: These methods are used for the determination of volatile organic compounds in a variety of solid waste matrices, including soil, sediment, and water.[8][9] The methods recommend the use of surrogate standards, with Toluene-D8 being a primary choice, to assess the performance of the purge-and-trap or headspace sample introduction techniques coupled with GC/MS.[8][9]

EPA Method 524.2: This method is specifically designed for the analysis of purgeable organic compounds in drinking water.[10] Toluene-D8 is often included in the suite of surrogate standards to ensure the accuracy and reliability of the analytical data for this critical matrix.[11]

The consistent use of Toluene-D8 across these and other methods provides a standardized approach to quality control, ensuring data comparability between different laboratories and studies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Toluene-D8 in environmental analysis, compiled from various analytical methods and research articles.

| Parameter | Value | Reference Method(s) |

| Typical Spiking Concentration in Water | 5 - 50 µg/L | EPA 8260B, EPA 524.2 |

| Typical Spiking Concentration in Soil/Sediment | 5 - 200 µg/kg | EPA 8260B |

| Acceptable Surrogate Recovery Limits | 70 - 130% (typical) | EPA Method Guidelines |

| Molecular Weight | 100.19 g/mol | |

| Boiling Point | 110 °C | |

| Density | 0.943 g/mL at 25 °C | |

| Water Solubility | 0.5 g/L (20 °C) | [1][12] |

Table 1: Key Quantitative Data for Toluene-D8 as a Surrogate Standard.

| GC/MS Parameter | Typical Value/Setting |

| Column | DB-624, Rtx-VMS, or equivalent |

| Injection Mode | Purge and Trap or Headspace |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped, e.g., 35°C hold, then ramp to 220°C |

| Mass Spectrometer Mode | Electron Ionization (EI) |

| Scan Range | 35 - 300 amu |

| Quantification Ion for Toluene-D8 | m/z 98 |

| Qualifier Ions for Toluene-D8 | m/z 68, 100 |

Table 2: Typical Gas Chromatography/Mass Spectrometry (GC/MS) Parameters for Toluene-D8 Analysis.

Experimental Protocols

The following are generalized experimental protocols for the use of Toluene-D8 as a surrogate standard in the analysis of VOCs in water and soil samples by purge-and-trap GC/MS, based on EPA Method 8260B.

Protocol 1: Analysis of VOCs in Water Samples

-

Preparation of Toluene-D8 Spiking Solution:

-

Obtain a certified stock solution of Toluene-D8 in methanol (B129727) (e.g., 1000 µg/mL).

-

Prepare a working standard solution by diluting the stock solution with purge-and-trap grade methanol to a suitable concentration (e.g., 25 µg/mL).

-

-

Sample Preparation:

-

For each 5 mL water sample, add a known volume (e.g., 5 µL) of the Toluene-D8 working standard solution to achieve the desired final concentration (e.g., 25 µg/L).

-

This spiking should be done for all samples, calibration standards, and quality control samples.

-

-

Purge and Trap GC/MS Analysis:

-

Introduce the spiked sample into the purge-and-trap system.

-

Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes) at a defined flow rate.

-

The purged VOCs, including Toluene-D8, are trapped on a sorbent trap.

-

Heat the trap to desorb the analytes onto the GC column.

-

Separate the compounds using a temperature-programmed gas chromatograph.

-

Detect and quantify the compounds using a mass spectrometer.

-

-

Data Analysis:

-

Calculate the concentration of the target analytes using the internal standard calibration method.

-

Calculate the percent recovery of Toluene-D8 using the following formula:

-

% Recovery = (Measured Concentration of Toluene-D8 / Spiked Concentration of Toluene-D8) * 100

-

-

Compare the percent recovery to the established acceptance criteria (e.g., 70-130%). If the recovery is outside these limits, the analytical data for that sample may be considered suspect and corrective action may be required.

-

Protocol 2: Analysis of VOCs in Soil and Sediment Samples

-

Preparation of Toluene-D8 Spiking Solution:

-

Prepare a Toluene-D8 working standard solution in methanol as described in Protocol 1.

-

-

Sample Preparation:

-

Weigh a known amount of the solid sample (e.g., 5 grams) into a vial.

-

Add a known volume of the Toluene-D8 working standard solution directly to the soil.

-

Add a known volume of reagent water to the vial.

-

The vial is then processed using a purge-and-trap system designed for solid samples, or the VOCs are extracted into an appropriate solvent (e.g., methanol) which is then analyzed.

-

-

Purge and Trap GC/MS Analysis and Data Analysis:

-

Follow steps 3 and 4 from Protocol 1.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of using Toluene-D8 as a surrogate standard in environmental analysis.

Caption: General workflow for using Toluene-D8 as a surrogate standard.

Caption: Detailed workflow of Purge and Trap GC/MS analysis with Toluene-D8.

References

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. bioszeparacio.hu [bioszeparacio.hu]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. agilent.com [agilent.com]

- 5. epa.gov [epa.gov]

- 6. gcms.cz [gcms.cz]

- 7. EPA 8260 Surrogate Standards Mix, High Concentration certified reference material, 10,000 μg/mL in methanol, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]

- 8. ysi.com [ysi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. wbdg.org [wbdg.org]

- 12. chemetrix.co.za [chemetrix.co.za]

Toluene-D8 as a surrogate standard in analytical chemistry

An In-depth Technical Guide to Toluene-D8 as a Surrogate Standard in Analytical Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Toluene-D8 (C₇D₈), a deuterated analog of toluene (B28343), and its critical role as a surrogate standard in quantitative analytical chemistry. Its application is particularly prominent in the analysis of volatile organic compounds (VOCs) using gas chromatography-mass spectrometry (GC-MS), as outlined in various regulatory methods, including those from the U.S. Environmental Protection Agency (EPA).

The Role of Surrogate Standards

In quantitative analysis, a surrogate standard is a compound of known concentration added to every sample—including calibration standards, blanks, and quality control samples—prior to any sample preparation or cleanup steps.[1] The ideal surrogate is chemically similar to the analytes of interest but is not naturally found in the samples.[1] Its primary purpose is to monitor the efficiency and accuracy of the entire analytical process for each specific sample. By measuring the recovery of the surrogate, analysts can correct for variations and losses that may occur during sample extraction, preparation, and analysis, thereby improving the accuracy and reliability of the quantitative results.[2][3]

Toluene-D8 is considered a gold-standard surrogate for many VOCs because its physicochemical properties closely mimic those of toluene and other aromatic hydrocarbons.[3] However, due to the replacement of hydrogen atoms with heavier deuterium (B1214612) isotopes, it is easily distinguished from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer.[3][4]

Physicochemical Properties of Toluene-D8

The physical and chemical characteristics of Toluene-D8 are fundamental to its function as a surrogate. These properties ensure it behaves similarly to the target analytes during the analytical procedure.

| Property | Value | Unit |

| Chemical Formula | C₆D₅CD₃ | - |

| Molecular Weight | 100.19 | g/mol |

| CAS Number | 2037-26-5 | - |

| Boiling Point | 110 | °C |

| Melting Point | -84 | °C |

| Density | 0.943 | g/mL at 25 °C |

| Refractive Index | 1.494 | n20/D |

| Isotopic Purity | ≥99 | atom % D |

(Data sourced from Sigma-Aldrich, Cheméo, and NIST WebBook)[4][5]

Principle of Surrogate Correction in Chromatography

The core function of Toluene-D8 is to provide a basis for correcting analytical results by tracking the performance of the method on a per-sample basis. It helps to identify and compensate for matrix effects, which are interferences from other components in the sample matrix that can cause signal suppression or enhancement.[6][7]

Caption: Logical workflow for using a surrogate standard to ensure accurate quantification.

Experimental Protocol: Toluene-D8 in EPA Method 8260

The following is a generalized protocol for the use of Toluene-D8 as a surrogate standard for the analysis of VOCs in aqueous samples, based on the principles of EPA Method 8260.[8][9][10]

1. Standard Preparation

-

Stock Surrogate Solution: Prepare a stock solution of Toluene-D8 in a high-purity solvent such as purge-and-trap grade methanol (B129727) at a concentration of approximately 2000-2500 µg/mL.[10][11]

-

Surrogate Spiking Solution: From the stock solution, prepare a surrogate standard spiking solution at a lower concentration (e.g., 25 ppm or 25 µg/mL) in methanol.[9] The concentration should be chosen such that the final concentration in the sample is appropriate for the calibration range of the instrument.[9]

2. Sample Preparation and Spiking

-

For each 5 mL aqueous sample, aliquot the water into a purge-and-trap sample vial.[3]

-

Using a microliter syringe, add a precise volume (e.g., 5 µL) of the surrogate spiking solution to every sample, calibration standard, and method blank.[9] This results in a final concentration of 25 ppb (or 25 µg/L) in each vial.[9]

-

Ensure the same amount of surrogate is added to all samples to allow for accurate comparison and correction.[2]

3. GC-MS Analysis

-

Sample Introduction: Use a purge-and-trap system for sample introduction. Purge the sample with an inert gas (e.g., helium) for a specified time (typically 11 minutes) to transfer the volatile components from the aqueous phase to a sorbent trap.[3]

-

Thermal Desorption: Rapidly heat the trap to desorb the VOCs onto the GC column.

-

Gas Chromatography:

-

Column: A capillary column such as an Rxi-624Sil MS or Rtx-VMS is commonly used.[12]

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and chemical properties.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). In SIM mode, monitor characteristic ions for Toluene-D8 (e.g., m/z 98, 100) and the target analytes.[13]

-

4. Data Analysis and Quality Control

-

Surrogate Recovery Calculation: The recovery of Toluene-D8 is calculated for each sample using the following formula:

-

% Recovery = (Measured Concentration / Spiked Concentration) x 100

-

-

Acceptance Criteria: The calculated recovery must fall within the laboratory's established control limits, which are often guided by regulatory methods. For EPA Method 8260, typical acceptance limits for surrogate recovery are between 70-130%.[3][14] For soil samples, a wider range such as 65-135% may be acceptable.[15]

-

Corrective Actions: If surrogate recovery is outside the acceptance limits, it indicates a problem with the sample matrix or the analytical procedure. The sample analysis should be repeated, or the results should be flagged as suspect.[8]

Caption: A typical experimental workflow for VOC analysis using a Toluene-D8 surrogate.[3]

Performance Characteristics

The use of Toluene-D8 as a surrogate standard significantly enhances the quality of analytical data.

| Performance Metric | Description |

| Typical Application | Analysis of Volatile Organic Compounds (VOCs) in environmental (water, soil, air) and biological matrices.[3][16] |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), especially with purge and trap or headspace sample introduction.[3] |

| Recovery | Generally high and consistent, closely tracking the recovery of native toluene across various sample matrices.[3] |

| Matrix Effects | Effectively compensates for matrix-induced signal suppression or enhancement for toluene and structurally similar analytes.[3] |

| Linearity | Improves the linearity of the calibration curve for target analytes, especially in complex matrices.[17] |

| Precision | Typically results in low relative standard deviations (RSDs) for replicate analyses.[3] |

| Accuracy | Improves the accuracy of quantification by correcting for variations in sample preparation and analysis.[2][3] |

Mass Spectrum and Fragmentation

Under Electron Ionization (EI), Toluene-D8 produces a characteristic mass spectrum. The molecular ion (M⁺˙) appears at an m/z of 100.[4] A prominent fragmentation pathway involves the loss of a deuterium radical (D•) to form the highly stable deuterated tropylium (B1234903) ion at m/z 98.[13] This is distinct from native toluene, which has its molecular ion at m/z 92 and its tropylium fragment at m/z 91. This significant mass shift of +8 amu for the molecular ion and +7 for the primary fragment prevents any spectral overlap or interference from the natural isotope abundance of the non-deuterated analyte.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Toluene-D8 [webbook.nist.gov]

- 5. Toluene-D8 (CAS 2037-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. thamesrestek.co.uk [thamesrestek.co.uk]

- 12. ez.restek.com [ez.restek.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis and Derivatization of Toluene-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and derivatization of Toluene-D8 (perdeuterated toluene), a vital tool in modern chemical and pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) atoms imparts unique properties that are leveraged in mechanistic studies, quantitative analysis, and the development of novel therapeutics. This document outlines key synthetic methodologies, derivatization reactions, and detailed experimental protocols.

Synthesis of Toluene-D8

The preparation of Toluene-D8 with high isotopic purity is crucial for its applications. The primary synthetic strategies involve either the direct deuteration of toluene (B28343) or the construction of the molecule from deuterated precursors.

Synthesis via Deuterium Exchange Reactions

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring and the methyl group of toluene is a common approach. This method often requires a catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

Experimental Protocol: Catalytic H/D Exchange

-

Objective: To achieve global deuteration of toluene through catalytic exchange.

-

Materials: Toluene, Deuterium gas (D₂), Platinum or Palladium catalyst on a support (e.g., Alumina).

-

Procedure:

-

A glass reaction tube is filled with a platinum on alumina (B75360) catalyst.

-

A solution of toluene in an inert solvent and D₂O are fed into the reactor.

-

The reaction is heated using microwave irradiation under pressure (e.g., 2 MPa).

-

After the reaction, the organic and aqueous layers are cooled and separated.

-

The organic layer containing Toluene-D8 is collected and purified.

-

-

Note: Flow synthesis methods can be employed to improve efficiency and production scale.

Synthesis from Deuterated Starting Materials

Building the Toluene-D8 molecule from smaller deuterated fragments allows for precise control over the isotopic labeling pattern. A common method involves the reaction of a Grignard reagent with a deuterated methylating agent.

Experimental Protocol: Synthesis of Toluene-α,α,α-d₃ via Grignard Reaction

This protocol outlines the synthesis of toluene with a deuterated methyl group. A similar approach using a deuterated phenyl Grignard reagent and a deuterated methyl source can be used for full deuteration.

-

Objective: To synthesize Toluene-α,α,α-d₃.[1]

-

Materials: Bromobenzene (B47551), Magnesium turnings, Anhydrous diethyl ether, Deuterated methyl iodide (CD₃I).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the solution to 0°C.

-

Slowly add the deuterated methylating agent (e.g., CD₃I) to the Grignard solution.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent.

-

Purify the crude product by fractional distillation to obtain Toluene-α,α,α-d₃.[1]

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and isotopic purity.[1]

-

Synthesis from Penta-halogenated Toluene

A patented method describes the synthesis of Toluene-D8 from a penta-halogenated toluene precursor. This multi-step process involves halogen-deuterium exchange on the aromatic ring followed by hydrogen-deuterium exchange on the methyl group.[2]

Experimental Protocol: Synthesis from Pentachlorotoluene

-

Objective: To synthesize Toluene-D8 from pentachlorotoluene.[2]

-

Materials: Pentachlorotoluene, Anhydrous ether, Lithium deuteride (B1239839) (LiD), Palladium on carbon catalyst (10% Pd), Deuterium gas (D₂), Heavy water (D₂O).

-

Procedure:

-

Dissolve pentachlorotoluene in anhydrous ether.

-

Slowly add a deuterated reagent such as lithium deuteride under a nitrogen atmosphere.

-

Add a palladium on carbon catalyst.

-

Pressurize the reactor with deuterium gas and heat the mixture.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is then treated with heavy water and a catalyst to facilitate the exchange on the methyl group.

-

The final product is purified by fractional distillation.[2]

-

Quantitative Data on Toluene-D8 Synthesis

| Synthesis Method | Starting Materials | Typical Yield | Isotopic Purity | Reference |

| Catalytic H/D Exchange | Toluene, D₂O, Pt/Al₂O₃ | Variable | >98% | |

| Grignard Reaction (for Toluene-α,α,α-d₃) | Bromobenzene, Mg, CD₃I | 60-80% | >98% | [1][3] |

| From Pentachlorotoluene | Pentachlorotoluene, LiD, Pd/C, D₂ | 62.4% | 99.1% | [2] |

Derivatization of Toluene-D8

Toluene-D8 can be chemically modified to introduce various functional groups, providing a range of deuterated building blocks for organic synthesis and drug development.

Electrophilic Aromatic Substitution

The deuterated benzene (B151609) ring of Toluene-D8 undergoes electrophilic aromatic substitution reactions, such as nitration and bromination, in a manner analogous to non-deuterated toluene.

Nitration of Toluene-D8 introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.

Experimental Protocol: Nitration of Toluene-D8

-

Objective: To synthesize nitrotoluene-d7.

-

Materials: Toluene-D8, Concentrated nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

Cool Toluene-D8 in an ice-salt bath to -10°C.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low.

-

Add the cold nitrating mixture dropwise to the Toluene-D8 while maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., cyclohexane).

-

Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the product by distillation or chromatography.

-

Quantitative Data for Nitration of Toluene

| Product | Relative Percentage |

| o-Nitrotoluene | 57% |

| m-Nitrotoluene | 5% |

| p-Nitrotoluene | 38% |

Note: This data is for the nitration of non-deuterated toluene and is expected to be similar for Toluene-D8.

Bromination of Toluene-D8 introduces a bromine atom onto the aromatic ring, also favoring the ortho and para positions, typically in the presence of a Lewis acid catalyst.

Experimental Protocol: Bromination of Toluene-D8

-

Objective: To synthesize bromotoluene-d7.

-

Materials: Toluene-D8, Bromine, Iron catalyst (e.g., iron filings or FeBr₃).

-

Procedure:

-

In a flask protected from light, combine Toluene-D8 and the iron catalyst.

-

Slowly add bromine to the mixture at room temperature. The reaction is exothermic.

-

After the addition, stir the mixture until the bromine color disappears.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a solution of sodium bisulfite to remove excess bromine, followed by water and brine.

-

Dry the organic layer over a suitable drying agent and purify the product by distillation.

-

Side-Chain (Benzylic) Reactions

The deuterated methyl group of Toluene-D8 is susceptible to radical and oxidation reactions.

Under UV light or with a radical initiator, the methyl group of Toluene-D8 can be brominated to form benzyl-d7 bromide.

Experimental Protocol: Free-Radical Bromination of Toluene-D8

-

Objective: To synthesize benzyl-d7 bromide.

-

Materials: Toluene-D8, N-Bromosuccinimide (NBS), Radical initiator (e.g., benzoyl peroxide), Carbon tetrachloride (or a greener solvent like acetonitrile).

-

Procedure:

-

In a flask equipped with a reflux condenser and a light source, dissolve Toluene-D8 and NBS in the chosen solvent.

-

Add a catalytic amount of the radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (indicated by the consumption of NBS).

-

Cool the mixture and filter off the succinimide (B58015) byproduct.

-

Remove the solvent under reduced pressure to obtain the crude benzyl-d7 bromide, which can be further purified by distillation.

-

The methyl group can be oxidized to a carboxylic acid group, yielding benzoic acid-d7.

Experimental Protocol: Oxidation of Toluene-D8

-

Objective: To synthesize benzoic acid-d7.

-

Materials: Toluene-D8, Potassium permanganate (B83412) (KMnO₄), Water.

-

Procedure:

-

In a flask with a reflux condenser, add Toluene-D8 and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear as it is consumed.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the benzoic acid-d7.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Lithiation

Toluene-D8 can be deprotonated (deuteronated) at either the aromatic ring or the methyl group using strong organolithium bases, creating versatile intermediates.

Experimental Protocol: Benzylic Lithiation of Toluene-D8

-

Objective: To generate benzyl-d6-lithium for further reactions.

-

Materials: Toluene-D8, n-Butyllithium (n-BuLi), Anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve Toluene-D8 in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of n-butyllithium.

-

Stir the reaction mixture for a specified time to allow for the formation of the benzylic anion.

-

The resulting organolithium reagent can be quenched with various electrophiles to introduce a wide range of functional groups at the benzylic position.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic and derivatization pathways for Toluene-D8.

References

Toluene-D8: A Technical Safety Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Toluene-D8 (Perdeuteriotoluene), tailored for its use in a laboratory environment. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and handling procedures.

Section 1: Chemical Identification and Physical Properties

Toluene-D8 is the deuterated form of toluene, commonly used as a solvent in NMR spectroscopy and as a tracer in various chemical analyses.[1] Its physical and chemical properties are similar to those of its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of Toluene-D8

| Property | Value | Source |

| CAS Number | 2037-26-5 | [2][3] |

| Molecular Formula | C7D8 | [3] |

| Molecular Weight | 100.19 g/mol | [4][5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 110-111 °C | [3][4] |

| Melting Point | -84 °C | [3] |

| Flash Point | 4 - 6 °C | [2][3] |

| Density | 0.940 - 0.943 g/mL at 25 °C | [3] |

| Vapor Pressure | 29.1 hPa @ 20°C | [3] |

| Autoignition Temperature | 535 °C | [2][3][4] |

| Explosion Limits | Lower: 1.1 - 1.2 vol% Upper: 7.0 - 7.1 vol% | [2][3][4] |

| Water Solubility | 0.47 g/L at 20 °C | [2] |

Section 2: Hazard Identification and Classification

Toluene-D8 is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a highly flammable liquid and vapor that can cause serious health effects.[2][6][7]

Table 2: GHS Hazard Statements for Toluene-D8

| Hazard Code | Statement |

| H225 | Highly flammable liquid and vapour.[2][6][7] |

| H304 | May be fatal if swallowed and enters airways.[2][6][7] |

| H315 | Causes skin irritation.[2][6] |

| H336 | May cause drowsiness or dizziness.[2][6][7] |

| H361d | Suspected of damaging the unborn child.[2][4][6] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[4][6][7] |

| H401 | Toxic to aquatic life.[7] |

The corresponding GHS pictograms required for labeling are the flame, health hazard, and irritant symbols.[2][8]

Section 3: Experimental Protocols Overview

The data presented in this guide are derived from standardized testing protocols, typically following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Safety Data Sheets summarize the results of these tests rather than providing full experimental details.

General Methodology for Key Endpoints:

-

Acute Toxicity (e.g., LD50, LC50): These studies involve administering the substance to laboratory animals (e.g., rats) via different routes (oral, dermal, inhalation) to determine the dose that is lethal to 50% of the test population. The protocols (e.g., OECD TG 401, 402, 403) specify the number of animals, dose levels, and observation periods.

-

Skin Irritation/Corrosion: This is typically assessed using the Draize test or in vitro equivalents (e.g., OECD TG 404). A small amount of the substance is applied to the skin of a test animal (historically rabbits), and the site is observed for signs of erythema (redness) and edema (swelling) over a set period.

-

Flammability (Flash Point): Determined using a closed-cup or open-cup apparatus (e.g., Pensky-Martens or Cleveland open-cup). The substance is heated, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors ignite.

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to minimize risks associated with Toluene-D8.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[9]

-

Keep away from ignition sources such as heat, sparks, and open flames. No smoking.[2][9]

-

Use non-sparking tools and explosion-proof electrical equipment.[6][9]

-

Ground and bond containers when transferring material to prevent static discharge.[6][10]

-

Avoid contact with skin and eyes.[11]

Storage:

-

Store in a cool, dry, well-ventilated place away from direct sunlight.[9][11]

-

Recommended storage temperature is 15–25 °C.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[6][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., Viton®, PVA) and a lab coat or flame-resistant clothing.[6][10]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[10]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Get medical aid if irritation develops.[10][12]

-

Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes.[10][12] Seek medical attention.

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard.[2][12] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person and get medical aid immediately.[10][12]

Spill Response:

In the case of a spill, the safety of personnel is the top priority. The response procedure depends on the size of the spill.

For a small, manageable spill:

-

Alert personnel in the immediate area.[13]

-

Eliminate all ignition sources.[14]

-

Wear appropriate PPE, including respiratory protection.[13]

-

Contain the spill by applying an absorbent material like sand, diatomite, or a universal binder, working from the outside in.[8][15]

-

Use non-sparking tools to collect the absorbed material into a sealable, appropriate container for hazardous waste disposal.[10][16]

-

Ventilate the area and wash the spill site after cleanup is complete.[2]

For a large spill, or any spill you are not comfortable or equipped to handle:

-

Evacuate the laboratory immediately.[17]

-

Alert others and activate the nearest fire alarm.

-

Call emergency services (911) and your institution's Environmental Health and Safety (EHS) department.[17]

-

Prevent entry into the affected area.

References

- 1. TOLUENE-D8 | 2037-26-5 [chemicalbook.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. Toluene-d8 | C7H8 | CID 74861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Toluene-d8 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. agilent.com [agilent.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. chemkleancorp.com [chemkleancorp.com]

Spectroscopic Properties of Deuterated Toluene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core spectroscopic properties of deuterated toluene (B28343), a critical isotopologue in pharmaceutical research, mechanistic studies, and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its infrared (IR), Raman, NMR, and mass spectrometry (MS) characteristics. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy of deuterated toluene reveals characteristic shifts in vibrational frequencies upon isotopic substitution of hydrogen with deuterium (B1214612). These shifts provide valuable information for vibrational assignments and understanding molecular structure and dynamics.

Infrared and Raman Spectral Data

The primary vibrational modes of toluene involve stretching and bending of the aromatic C-H (or C-D) bonds and the methyl group C-H (or C-D) bonds, as well as skeletal vibrations of the benzene (B151609) ring. Deuteration leads to a significant lowering of the vibrational frequencies of the C-D bonds compared to C-H bonds, a direct consequence of the heavier mass of deuterium.

Below is a summary of key vibrational frequencies for different deuterated toluene isotopologues.

| Vibrational Mode | Toluene-d8 (C₆D₅CD₃) (cm⁻¹) | Toluene-α-d3 (C₆H₅CD₃) (cm⁻¹) | Toluene-d5 (C₆D₅CH₃) (cm⁻¹) | Reference(s) |

| Aromatic C-D Stretch | ~2274 | - | ~2280 | [1][2] |

| Aromatic C-H Stretch | - | ~3060 | - | [2] |

| Methyl C-D Stretch | ~2120 | ~2125 | - | [1] |

| Methyl C-H Stretch | - | - | ~2925 | |

| Ring Skeletal Vibrations | 1590, 1500, 1440 | 1605, 1495, 1465 | 1560, 1480, 1380 | [1][2] |

Table 1: Key Infrared and Raman Vibrational Frequencies of Deuterated Toluene Isotopologues.

Experimental Protocol for Vibrational Spectroscopy

A general workflow for acquiring vibrational spectra of deuterated toluene is presented below.

Caption: Workflow for Vibrational Spectroscopy Analysis.

Detailed Methodology:

-

Sample Preparation: For both FTIR and Raman spectroscopy, liquid deuterated toluene can be analyzed "neat" (without a solvent).[3] For FTIR, a drop of the liquid is typically placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] For Raman spectroscopy, the liquid sample is placed in a glass or quartz cuvette.[4]

-

FTIR Spectroscopy:

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[5]

-

Background Spectrum: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[6]

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[5]

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Baseline correction and peak identification are then performed.[6]

-

-

Raman Spectroscopy:

-

Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[7]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range is typically set to observe the key vibrational modes.[8]

-

Data Processing: The acquired spectrum is processed to remove background fluorescence and cosmic rays. Peak fitting algorithms can be used to determine the exact positions and intensities of the Raman bands.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Deuterated toluene is widely used as an NMR solvent, and its own NMR signals are important for referencing and understanding solvent-solute interactions.

¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. In deuterated toluene, the residual protons in partially deuterated samples and the carbon atoms give characteristic signals.

| Nucleus | Toluene-d8 (in CDCl₃) | Toluene-d5 (in CDCl₃) | Reference(s) |

| ¹H NMR (δ, ppm) | |||

| Residual Aromatic | 7.09 (m), 7.00 (m), 6.98 (m) | 7.20-7.00 (m, C₆D₅H ) | [8] |

| Residual Methyl | 2.09 (quintet) | 2.34 (s, C₆D₅CH ₃) | [8][10] |

| ¹³C NMR (δ, ppm) | |||

| C1 (ipso) | 137.9 (t) | 137.8 | [8][11] |

| C2, C6 (ortho) | 129.2 (t) | 129.0 (t) | [8][11] |

| C3, C5 (meta) | 128.3 (t) | 128.0 (t) | [8][11] |

| C4 (para) | 125.5 (t) | 125.2 (t) | [8][11] |

| Methyl | 20.4 (septet) | 21.4 | [8][11] |

Table 2: ¹H and ¹³C NMR Chemical Shifts of Deuterated Toluene Isotopologues. Note: 'm' denotes a multiplet, 's' a singlet, 't' a triplet (due to C-D coupling), and 'quintet' and 'septet' refer to the splitting pattern of the residual proton signal by deuterium on the same carbon.

Experimental Protocol for NMR Spectroscopy

The following diagram illustrates a typical workflow for acquiring NMR spectra of a sample dissolved in deuterated toluene.

Caption: General Workflow for NMR Analysis.

Detailed Methodology:

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.[1]

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[1]

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons.[1][14]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate resolution.[1]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.[1]

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.[1]

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.[1]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is common.[1]

-

-

Data Processing:

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. For deuterated toluene, MS can confirm the degree of deuteration.

Mass Spectral Data

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like toluene. The mass spectrum of toluene is characterized by a molecular ion peak and several fragment ions.

| Ion | Toluene (C₇H₈) m/z | Toluene-d8 (C₇D₈) m/z | Fragmentation Origin | Reference(s) |

| [M]⁺ | 92 | 100 | Molecular Ion | [6] |

| [M-1]⁺ / [M-D]⁺ | 91 | 98 | Loss of H/D radical | [6] |

| [C₅H₅]⁺ / [C₅D₅]⁺ | 65 | 70 | Rearrangement and fragmentation | [6] |

| [C₄H₃]⁺ / [C₄D₃]⁺ | 51 | 54 | Further fragmentation | [6] |

| [C₃H₃]⁺ / [C₃D₃]⁺ | 39 | 42 | Further fragmentation | [6] |

Table 3: Key Mass Spectral Peaks of Toluene and Toluene-d8 (EI-MS).

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.

Caption: Workflow for GC-MS Analysis of Deuterated Toluene.

Detailed Methodology:

-

Sample Preparation: A dilute solution of deuterated toluene in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated injector port of the gas chromatograph.[16]

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column is housed in an oven with a programmable temperature ramp to separate components based on their boiling points and interactions with the stationary phase.[11]

-

-

Mass Spectrometry:

-

Ionization: As components elute from the GC column, they enter the ion source of the mass spectrometer. For toluene, electron ionization (EI) at 70 eV is typically used.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[17]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis:

-

A total ion chromatogram (TIC) is generated, showing the intensity of all ions as a function of retention time.

-

A mass spectrum is obtained for the chromatographic peak corresponding to deuterated toluene.

-

The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, allowing for the determination of isotopic purity.[18]

-

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Raman Spectroscopy | Raman Spectroscopy Software | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. academic.oup.com [academic.oup.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. sites.bu.edu [sites.bu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. scispace.com [scispace.com]

- 16. gcms.cz [gcms.cz]

- 17. Simultaneous Determination of Benzene and Toluene in Pesticide Emulsifiable Concentrate by Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Toluene-D8: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Toluene-D8 (Perdeuterated Toluene), a crucial deuterated solvent and internal standard in advanced analytical chemistry. This document details its fundamental properties, applications, and experimental methodologies, offering a valuable resource for professionals in research, quality control, and drug development.

Core Properties of Toluene-D8

Toluene-D8 is a form of toluene (B28343) where all eight hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution imparts unique properties that are highly valuable in various analytical techniques, without significantly altering its chemical reactivity compared to its non-deuterated counterpart, toluene.

Physicochemical Data

A summary of the key quantitative data for Toluene-D8 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2037-26-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₇D₈ or C₆D₅CD₃ | [1][2][4] |

| Molecular Weight | 100.19 g/mol | [1][5][6][7] |

| Isotopic Purity | Typically ≥99 atom % D | [6] |

| Density | 0.943 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 110 °C | [4][5][6] |

| Melting Point | -84 °C | [4][6] |

| Refractive Index | n20/D 1.494 | [4][6] |

Applications in Analytical Chemistry

Toluene-D8's primary applications stem from its isotopic purity, making it an invaluable tool in mass spectrometry and nuclear magnetic resonance spectroscopy.

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Toluene-D8 is widely employed as an internal standard for the quantification of volatile organic compounds (VOCs), including toluene itself, in various matrices such as environmental and biological samples.[3][5] The core principle behind its use is Isotope Dilution Mass Spectrometry (IDMS).[8]

Principle of Isotope Dilution Mass Spectrometry (IDMS): A known quantity of the isotopically labeled standard (Toluene-D8) is added to the sample at the beginning of the sample preparation process.[8] Because Toluene-D8 is chemically almost identical to the analyte (e.g., toluene), it experiences the same losses during extraction, derivatization, and analysis. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved, as it corrects for variations in sample preparation and instrument response.[6][8]

Principle of Isotope Dilution Mass Spectrometry.

Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the analyte. Toluene-D8, being deuterated, is "invisible" in ¹H NMR spectra, making it an excellent non-interfering solvent for the analysis of various organic compounds.[1] It is particularly useful for compounds that are soluble in aromatic solvents.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections provide experimental protocols for the use of Toluene-D8.

Quantification of VOCs in Aqueous Samples using Headspace GC-MS

This protocol is suitable for the analysis of volatile organic compounds in water or other aqueous matrices.

1. Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of Toluene-D8 in methanol (B129727) at a concentration of, for example, 100 µg/mL.

-

Prepare calibration standards by spiking known amounts of the target VOCs into clean water.

2. Sample Preparation:

-

Place a precise volume of the aqueous sample (e.g., 5 mL) into a headspace vial.

-

Add a small, known volume of the Toluene-D8 internal standard solution to each sample and calibration standard.

-

Seal the vials immediately.

3. Headspace GC-MS Analysis:

-

Place the vials in the headspace autosampler.

-

The samples are incubated at a specific temperature for a set time to allow the VOCs to partition into the headspace.

-

A portion of the headspace gas is automatically injected into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-624) with a temperature program that separates the target analytes.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analytes and Toluene-D8.

4. Data Analysis:

-

Integrate the peak areas for the target analytes and Toluene-D8.

-

Calculate the response factor (analyte peak area / internal standard peak area) for each calibration standard.

-

Generate a calibration curve by plotting the response factor against the concentration of the analyte.

-

Determine the concentration of the analytes in the samples using the calibration curve.

Workflow for Headspace GC-MS Analysis of VOCs.

Synthesis of Toluene-D8

While commercially available, understanding the synthesis of Toluene-D8 can be valuable for specific research applications. A common method involves a two-step process to achieve high deuteration levels.